molecular formula C19H18FN5O3 B2719431 N-[(1,4-dioxan-2-yl)methyl]-1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396854-79-7

N-[(1,4-dioxan-2-yl)methyl]-1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2719431
CAS No.: 1396854-79-7
M. Wt: 383.383
InChI Key: SBKVIHJYDLUWJM-UHFFFAOYSA-N
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Description

This compound is a triazole-based carboxamide derivative featuring a 1,4-dioxane moiety, a 2-fluorophenyl group, and a pyridinyl substituent. The triazole core is known for its metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability compared to simpler heterocycles .

Properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-1-(2-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3/c20-14-5-1-2-7-16(14)25-18(15-6-3-4-8-21-15)17(23-24-25)19(26)22-11-13-12-27-9-10-28-13/h1-8,13H,9-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKVIHJYDLUWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1,4-dioxan-2-yl)methyl]-1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the dioxane moiety and fluorophenyl group enhances its pharmacological profile.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to inhibit tumor growth through various mechanisms:

  • EGFR Inhibition : Studies have demonstrated that triazole compounds can effectively inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. For instance, a related compound showed IC50 values in the nanomolar range against breast cancer cell lines .
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells. This mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
  • Molecular Docking Studies : Molecular docking analyses have suggested strong interactions between this compound and key biological targets such as tubulin and EGFR, supporting its potential as an anticancer agent .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial and fungal strains:

  • Antibacterial Activity : Compounds with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often below 8 µg/mL .
  • Antifungal Activity : Triazole derivatives are commonly used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Case Studies

Several studies have evaluated the biological activity of triazole derivatives:

  • Study on Anticancer Properties : A study published in Pharmaceutical Research highlighted the synthesis and evaluation of triazole derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity with IC50 values significantly lower than standard treatments .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of triazole compounds against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications in the triazole structure could enhance antibacterial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) can enhance potency by increasing the compound's ability to interact with biological targets.
  • Ring Modifications : Alterations in the dioxane moiety can affect solubility and bioavailability, impacting overall therapeutic efficacy.
CompoundBiological ActivityIC50 (nM)Reference
Compound AEGFR Inhibition31 ± 0.12
Compound BAntibacterial (S. aureus)<8 µg/mL
Compound CApoptosis InductionN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct pharmacological comparisons are absent in the provided evidence, structural analogs (e.g., pyrazoline derivatives from ) and methodological parallels (e.g., crystallographic refinement via SHELX programs) offer insights.

Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents Methodological Relevance
Target Triazole Carboxamide 1,2,3-Triazole 1,4-dioxane, 2-fluorophenyl, pyridine Likely refined via SHELXL
N-Substituted Pyrazolines Pyrazoline 4-fluorophenyl, bromo/chloro groups Crystal structures confirmed via SHELX

Key Observations:

  • Triazole vs. Pyrazoline Cores : The triazole ring in the target compound offers greater aromaticity and planar rigidity compared to the partially saturated pyrazoline analogs. This may influence binding affinity in biological targets.
  • Crystallographic Methods : Both classes rely on SHELX software (e.g., SHELXL) for structural validation, underscoring its dominance in small-molecule crystallography .

Research Findings and Limitations

  • SHELX in Structural Analysis : The target compound’s structure would likely be resolved using SHELXL, which enables high-precision refinement of bond lengths, angles, and torsional parameters . This aligns with methods used for pyrazoline derivatives in .
  • Substituent-Driven Properties : The 2-fluorophenyl group may confer metabolic resistance compared to 4-fluorophenyl analogs due to steric effects, though this remains speculative without experimental validation.

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